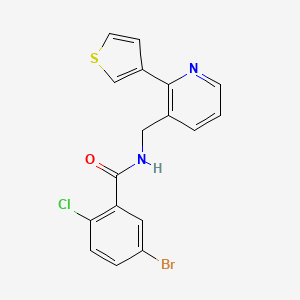

5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(8-13)17(22)21-9-11-2-1-6-20-16(11)12-5-7-23-10-12/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKXXBMILPZHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For modifying the thiophene and pyridine rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analog 1: 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2)

Structural Differences :

- Core : Both compounds share the 5-bromo-2-chlorobenzamide backbone.

- Substituent: The target compound’s (2-(thiophen-3-yl)pyridin-3-yl)methyl group is replaced with a 3-(2-oxo-2H-chromen-3-yl)phenyl group in this analog. The latter incorporates a coumarin (2H-chromen-2-one) system, known for its planar, conjugated structure and fluorescence properties.

Functional Implications :

Structural Analog 2: 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5)

Structural Differences :

- Core : This analog is a trisubstituted pyridine (Br, Cl, F) lacking the benzamide and thiophene moieties.

- Functionality : The absence of the amide linkage simplifies reactivity, making it more suitable as a synthetic intermediate.

Functional Implications :

Data Table: Comparative Analysis

Research Findings and Implications

- Target Compound vs. Analog 1 : The thiophene-pyridine group may enhance π-π stacking interactions in protein binding compared to the coumarin system, which prioritizes optical properties .

- Target Compound vs. Analog 2 : The benzamide moiety introduces hydrogen-bonding capacity, critical for target recognition in drug design, absent in the simpler pyridine analog .

Biological Activity

5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes halogen substitutions and heterocyclic moieties, which are often associated with enhanced biological properties.

Chemical Structure

The molecular formula for 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is , indicating the presence of bromine, chlorine, and sulfur in its structure. The presence of these elements can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide often act through various mechanisms, including:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer proliferation or other disease processes.

- Receptor Modulation : They can act as modulators of various receptors, potentially influencing pathways related to neurobiology or inflammation.

- Cell Cycle Interference : Some studies suggest that such compounds may induce apoptosis in cancer cells by interfering with cell cycle regulation.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating their potency.

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| 5-bromo derivative | MCF7 (breast cancer) | 25.72 ± 3.95 | |

| Benzamide variant | U87 (glioblastoma) | 45.2 ± 13.0 |

Enzyme Inhibition

The compound may also exhibit inhibitory effects on key enzymes involved in tumor growth and metabolism. For instance, derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Case Studies

- Study on MCF7 Cells : In a controlled study, the compound exhibited significant apoptosis induction in MCF7 cells, suggesting its potential as an anticancer agent. Flow cytometry results indicated a dose-dependent increase in apoptotic cells when treated with the compound .

- In Vivo Efficacy : In animal models bearing tumors, administration of similar benzamide derivatives resulted in reduced tumor growth compared to control groups. The observed suppression of tumor growth supports the hypothesis that these compounds can effectively target cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.